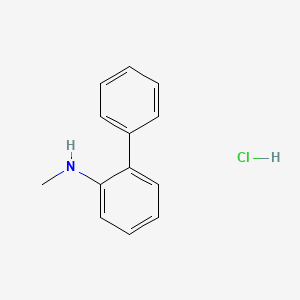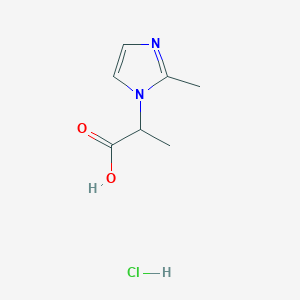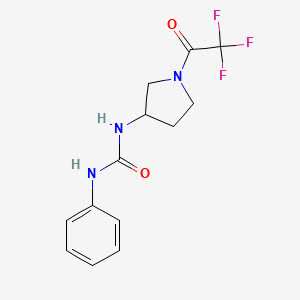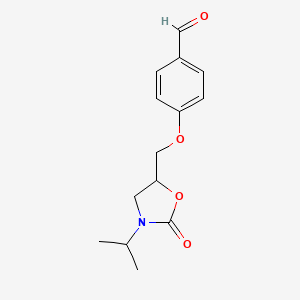![molecular formula C15H18ClNO B1419737 {4-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride CAS No. 174340-00-2](/img/structure/B1419737.png)
{4-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Metabolism Studies :
- Kanamori et al. (2002) investigated the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. They identified various metabolites and suggested two primary metabolic pathways involving deamination and demethylation processes (Kanamori et al., 2002).
Pharmacological Profiles :
- Ogawa et al. (2002) explored the pharmacology of R-96544, a novel 5-HT2A receptor antagonist, which shares structural similarities with the compound . They demonstrated its effectiveness in inhibiting platelet aggregation and identified its selective activity at 5-HT2A receptors (Ogawa et al., 2002).
Synthesis and Antidepressant Activity :
- Yardley et al. (1990) synthesized a series of derivatives related to phenethylamine and tested them for antidepressant activity. They identified compounds with potential antidepressant properties, indicating the relevance of this class of compounds in pharmaceutical research (Yardley et al., 1990).
Characterization of Neurotoxic Potential :
- Zimmerman et al. (1986) characterized the neurotoxic potential of 1-methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine, a compound structurally related to the one . Their study contributed to understanding the neurotoxic properties of such compounds (Zimmerman et al., 1986).
Electrochromic Device Applications :
- Huang et al. (2017) synthesized triphenylamine-containing ambipolar electrochromic materials, which included derivatives of methoxyphenyl compounds. These materials were used to create high-performance electrochromic devices, demonstrating the potential of such compounds in materials science (Huang et al., 2017).
Eigenschaften
IUPAC Name |
4-[2-(4-methoxyphenyl)ethyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12;/h4-11H,2-3,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRIACSACPIJLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine](/img/structure/B1419657.png)
![(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1419658.png)
![2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole](/img/structure/B1419659.png)




![methyl 5-(4-bromophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1419665.png)



![Methyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1419674.png)
![2-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}pyridine](/img/structure/B1419676.png)